6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a naphthalene moiety linked to an indoloquinoxaline core via a propyl chain, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process. One common method starts with the preparation of the naphthalen-2-yloxypropyl intermediate, which is then coupled with an indoloquinoxaline precursor. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its stability and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cell death in cancer cells. The compound’s ability to stabilize DNA duplexes and inhibit topoisomerase enzymes further enhances its anticancer activity . Additionally, its interaction with viral proteins and enzymes contributes to its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
6-[3-(1-Naphthyloxy)propyl]-6H-indolo[2,3-b]quinoxaline: This compound shares a similar structure but with slight variations in the naphthalene moiety.
7-methyl-6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline: The addition of a methyl group at the 7-position alters its chemical and biological properties.
Uniqueness
6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline stands out due to its specific structural features that enhance its DNA intercalation ability and biological activity. Its unique combination of a naphthalene moiety and an indoloquinoxaline core provides a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C27H21N3O |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-(3-naphthalen-2-yloxypropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H21N3O/c1-2-9-20-18-21(15-14-19(20)8-1)31-17-7-16-30-25-13-6-3-10-22(25)26-27(30)29-24-12-5-4-11-23(24)28-26/h1-6,8-15,18H,7,16-17H2 |
InChI Key |
AYJNLKKZUGULOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
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